molecular formula C13H24N2O2 B8108645 (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one

(5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B8108645
M. Wt: 240.34 g/mol
InChI Key: HHRCGDMPEFKUFH-AAEUAGOBSA-N
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Description

(5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one is a synthetic organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. This particular compound features a diazaspirodecane core, which includes nitrogen atoms within the spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and 2-methoxyethylamine.

    Formation of Intermediate: These amines undergo a series of condensation reactions with appropriate carbonyl compounds to form intermediate imines.

    Cyclization: The imines are then subjected to cyclization reactions under acidic or basic conditions to form the spirocyclic core.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors where each step of the synthesis is carefully controlled to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process, reduce reaction times, and improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and various substituted analogs, each with potentially different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Its spirocyclic framework can mimic certain natural products, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological activities. The presence of nitrogen atoms within the spirocyclic structure can enhance binding affinity to biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other advanced materials.

Mechanism of Action

The mechanism by which (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms within the spirocyclic core can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-6-ethyl-1-(2-hydroxyethyl)-1,7-diazaspiro[4.5]decan-2-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    (5S,6S)-6-methyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The uniqueness of (5S,6S)-6-ethyl-1-(2-methoxyethyl)-1,7-diazaspiro[4.5]decan-2-one lies in its specific combination of functional groups and spirocyclic structure. This combination can result in distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5S,10S)-10-ethyl-1-(2-methoxyethyl)-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-11-13(6-4-8-14-11)7-5-12(16)15(13)9-10-17-2/h11,14H,3-10H2,1-2H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRCGDMPEFKUFH-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@]2(CCCN1)CCC(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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